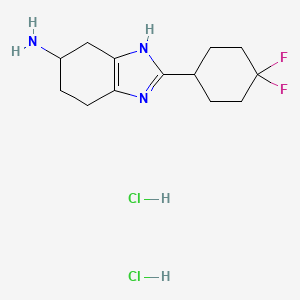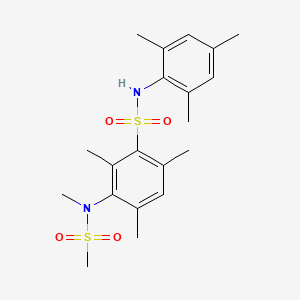![molecular formula C18H20FNO B2722567 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one CAS No. 2195941-03-6](/img/structure/B2722567.png)
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Asymmetric 1,3-dipolar cycloadditions have been reported for similar structures .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the compound 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one has a molecular weight of 165.23 .Scientific Research Applications
Gas Chromatography in Flavor Characterization
Gas chromatography has been pivotal in characterizing the mushroom-like flavor in plants, highlighting the role of specific compounds in conferring distinct aromas. This methodology could be applied to analyze the volatile profile of "1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one" and similar compounds in various contexts, including food science and perfumery (Maggi, Papa, & Vittori, 2012).
Antimicrobial Compounds from Natural Sources
Research into cyanobacteria and other natural sources has uncovered a wealth of antimicrobial compounds. This work underscores the potential of "this compound" in antimicrobial drug discovery, given its structural uniqueness and potential biological activity (Swain, Paidesetty, & Padhy, 2017).
Organic Fluorophores in Molecular Imaging
The study of organic fluorophores, including their toxicity and application in molecular imaging, offers a framework for evaluating "this compound" in diagnostic and therapeutic contexts. This compound's potential fluorescence properties could be explored for use in real-time cancer detection or other biomedical imaging applications (Alford et al., 2009).
Catalytic Applications in Organic Synthesis
The role of cyclometalating ligands in synthesizing highly emissive phosphorescent complexes points to the utility of "this compound" in developing new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. This research could inform the design and synthesis of new materials with enhanced photophysical properties (Chi & Chou, 2010).
Drug Discovery and Pharmaceutical Chemistry
Nitrogen heterocycles play a crucial role in pharmaceuticals, serving as key scaffolds in drug discovery. The structural motif of "this compound" could be explored for its potential pharmacological applications, leveraging the diverse biological activities associated with nitrogen-containing heterocycles (Vitaku, Smith, & Njardarson, 2014).
Mechanism of Action
Future Directions
Future research could focus on the synthesis of this compound and similar structures, as well as exploring their biological activities. The 8-azabicyclo[3.2.1]octane scaffold is a key component of many biologically active compounds, and research in this area could lead to the development of new therapeutic agents .
properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c19-15-5-1-12(2-6-15)9-18(21)20-16-7-8-17(20)11-14(10-16)13-3-4-13/h1-2,5-6,16-17H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJDERQXUULTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B2722485.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2722486.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide](/img/structure/B2722490.png)
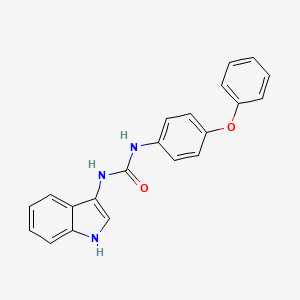
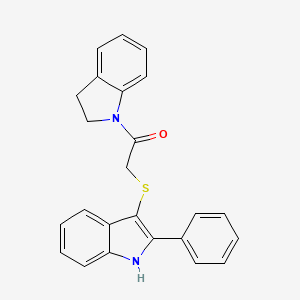
![3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2722493.png)

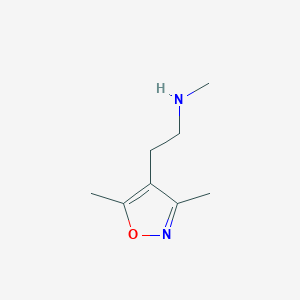
![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2722498.png)
![3-(4-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2722501.png)
![ethyl 2-(3-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2722502.png)
![2-{[2-(4-Chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2722505.png)
